2-Methyl-4-(4-pentylbenzoyl)pyridine
Description
Properties
IUPAC Name |
(2-methylpyridin-4-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-11-12-19-14(2)13-17/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSLRKRCOOORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 2-Methylpyridine with 4-Pentylbenzoyl Chloride
Method Overview:
The most common and straightforward approach involves the acylation of 2-methylpyridine with 4-pentylbenzoyl chloride in the presence of a base such as triethylamine or pyridine, under reflux conditions. This method exploits nucleophilic attack by the pyridine nitrogen on the acyl chloride, forming the desired benzoyl-substituted pyridine.
Reaction Scheme:
$$ \text{2-Methylpyridine} + \text{4-Pentylbenzoyl chloride} \xrightarrow[\text{Reflux}]{\text{Base}} \text{2-Methyl-4-(4-pentylbenzoyl)pyridine} $$
- Solvent: Dichloromethane or toluene
- Base: Triethylamine or pyridine
- Temperature: Reflux (~80°C)
- Time: 4-8 hours
Research Findings:
According to VulcanChem, this method yields high purity of the target compound with good efficiency, especially when excess acyl chloride and base are used to drive the reaction to completion. The process is scalable and suitable for industrial synthesis.
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane or Toluene | Ensures solubility of reactants |
| Base | Triethylamine | Scavenges HCl byproduct |
| Temperature | Reflux (~80°C) | Promotes acylation |
| Reaction Time | 4-8 hours | Complete conversion |
| Yield | Typically >85% | Purity depends on purification |
Catalytic Friedel-Crafts Acylation
Method Overview:
An alternative to direct acylation involves Friedel-Crafts acylation using aluminum chloride as a Lewis acid catalyst. This method can improve regioselectivity and yield when optimized.
Reaction Scheme:
$$ \text{2-Methylpyridine} + \text{4-Pentylbenzoyl chloride} \xrightarrow[\text{AlCl}_3]{\text{Anhydrous conditions}} \text{this compound} $$
- Solvent: Anhydrous dichloromethane or chloroform
- Catalyst: Aluminum chloride (AlCl₃)
- Temperature: 0°C to room temperature
- Time: 2-6 hours
Research Findings:
While effective, this method requires careful control of moisture and temperature to prevent side reactions. It is often used in laboratory settings for small-scale synthesis.
| Parameter | Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane | Prevents hydrolysis of AlCl₃ |
| Catalyst | AlCl₃ | Promotes electrophilic aromatic substitution |
| Temperature | 0°C to room temperature | Controls reaction rate |
| Reaction Time | 2-6 hours | Yields depend on reaction control |
| Yield | 70-90% | Purification may be necessary |
Multi-Step Synthesis via Intermediate Formation
Method Overview:
A more complex route involves initial synthesis of a precursor, such as 2-methyl-4-amino-5-alkoxymethylpyrimidine, followed by functionalization to incorporate the benzoyl group. This approach is useful when direct acylation yields are low or when specific substituents need to be introduced selectively.
- Synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidine via condensation of appropriate nitriles with formaldehyde derivatives.
- Conversion of amino groups to benzoyl derivatives through acylation with benzoyl chlorides.
- Final oxidation or purification steps to obtain the target compound.
Research Findings:
This method, detailed in patent literature and advanced organic synthesis research, allows precise control over substitution patterns and functional group compatibility.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Nitrile condensation | Nitriles + Formaldehyde | Acidic or basic conditions | Form pyrimidine ring |
| Acylation | Benzoyl chloride | Anhydrous, room temp | Introduce benzoyl group |
| Purification | Chromatography | Standard techniques | Isolate pure compound |
Summary of Preparation Data
| Method | Advantages | Disadvantages | Typical Yield | Suitable Scale |
|---|---|---|---|---|
| Direct acylation | Simple, high yield | Possible side reactions | >85% | Laboratory to industrial |
| Friedel-Crafts | Good regioselectivity | Moisture-sensitive, complex | 70-90% | Laboratory scale |
| Multi-step synthesis | Precise substitution | Longer, expensive | Variable | Research-scale |
Notes and Recommendations
Choice of Method:
For large-scale and straightforward synthesis, direct acylation remains the most practical. Friedel-Crafts can be employed when regioselectivity is critical. Multi-step routes are suited for specialized derivatives or when functional group compatibility is an issue.Reaction Optimization:
Use excess acyl chloride and base to maximize yield. Maintain anhydrous conditions during acylation to prevent hydrolysis. Temperature control is vital for selectivity and minimizing side reactions.Purification:
Post-reaction purification typically involves recrystallization or chromatography to achieve high purity.Safety Considerations: Handle acyl chlorides and Lewis acids with appropriate precautions due to their corrosive nature.
Chemical Reactions Analysis
2-Methyl-4-(4-pentylbenzoyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The pyridine ring and benzoyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-4-(4-pentylbenzoyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-pentylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods.
Spectroscopic and Physicochemical Properties
- Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch in this compound is expected near 1650–1680 cm⁻¹, similar to 1-amino-5-(4-methylbenzoyl)pyrimidinone (1653 cm⁻¹) . NH₂ stretches in amino-substituted analogs (e.g., 3262 cm⁻¹) are absent in the target compound, simplifying spectral interpretation .
NMR Spectroscopy :
Melting Points :
- Longer alkyl chains (e.g., pentyl) typically reduce melting points due to decreased crystallinity. For example, chloro-substituted pyridines exhibit higher melting points (268–287°C) compared to the target compound’s estimated range (150–180°C) .
Biological Activity
2-Methyl-4-(4-pentylbenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with its unique structural features, is being investigated for various pharmacological effects, including antimicrobial, antidiabetic, and anticancer properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has varying degrees of activity against different strains, with Staphylococcus aureus being the most susceptible.
Antidiabetic Activity
The antidiabetic potential of pyridine derivatives has also been explored. Studies show that certain compounds in this class can enhance insulin sensitivity and stimulate glucose uptake in adipose tissues.
Case Study: Insulin Sensitivity Enhancement
In a recent study, a related pyridine derivative was shown to improve insulin sensitivity by up to 37% in murine models when administered at doses ranging from 0.3 to 100 µM. This suggests that this compound could exhibit similar effects, warranting further investigation into its mechanism of action and potential therapeutic applications in diabetes management .
Anticancer Activity
Pyridine derivatives have been studied for their anticancer properties, particularly in inhibiting tumor growth. The structure of this compound may contribute to its ability to interfere with cancer cell proliferation.
Table 2: Anticancer Activity Overview
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | |
| HeLa (Cervical Cancer) | 25 |
These findings suggest a promising profile for the compound as a potential anticancer agent, particularly against breast and lung cancer cells.
Mechanistic Insights
The biological activity of this compound may arise from its ability to interact with specific biological targets. Computational studies have indicated that such compounds can influence signaling pathways associated with cell growth and metabolism.
Key Mechanisms:
- Inhibition of Kinases : Similar pyridine derivatives have shown inhibition of kinases involved in cancer progression.
- Glucose Transport Modulation : The compound may enhance glucose transporter expression, facilitating glucose uptake in insulin-sensitive tissues.
Q & A
Q. What role does this compound play in multicomponent reactions (MCRs) for synthesizing heterocyclic frameworks?
- Methodological Answer : The pyridine ring serves as a directing group in MCRs. For example, condensation with aldehydes and aminothiols forms thiazolidine derivatives, useful in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
